molecular formula C10H10ClNO4 B14022604 Ethyl 3-chloro-5-nitrophenylacetate

Ethyl 3-chloro-5-nitrophenylacetate

Cat. No.: B14022604
M. Wt: 243.64 g/mol
InChI Key: CWQLUTMKCQZLFD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 3-chloro-5-nitrophenylacetate is a synthetic aromatic ester characterized by a phenyl ring substituted with chlorine (Cl) at position 3, a nitro group (NO₂) at position 5, and an ethyl acetate functional group. This compound is primarily utilized in organic synthesis as an intermediate for pharmaceuticals, agrochemicals, and materials science applications. Its structural features—including electron-withdrawing substituents (Cl, NO₂) and the ester moiety—impart unique reactivity, enabling participation in nucleophilic substitution, reduction, or coupling reactions .

For example, ethyl 2-(4-chloro-5-fluoro-2-nitrophenoxy)acetate (compound 1 in ) is synthesized via nucleophilic substitution of a halogenated nitrobenzene derivative with ethyl glycolate, followed by purification via column chromatography . Similar methods may apply to this compound, with adjustments for regiochemistry.

Properties

Molecular Formula

C10H10ClNO4

Molecular Weight

243.64 g/mol

IUPAC Name

ethyl 2-(3-chloro-5-nitrophenyl)acetate

InChI

InChI=1S/C10H10ClNO4/c1-2-16-10(13)5-7-3-8(11)6-9(4-7)12(14)15/h3-4,6H,2,5H2,1H3

InChI Key

CWQLUTMKCQZLFD-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC1=CC(=CC(=C1)Cl)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl 3-chloro-5-nitrophenylacetate typically involves the esterification of 3-chloro-5-nitrophenylacetic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester .

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of microreactors can enhance the efficiency of the process by providing better control over temperature and mixing .

Chemical Reactions Analysis

Types of Reactions: Ethyl 3-chloro-5-nitrophenylacetate can undergo various chemical reactions, including:

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents.

    Reduction: Hydrogen gas with palladium on carbon or iron powder in acetic acid.

    Hydrolysis: Aqueous sodium hydroxide or hydrochloric acid.

Major Products Formed:

    Nucleophilic Substitution: 3-azido-5-nitrophenylacetate or 3-thiocyanato-5-nitrophenylacetate.

    Reduction: Ethyl 3-chloro-5-aminophenylacetate.

    Hydrolysis: 3-chloro-5-nitrophenylacetic acid.

Scientific Research Applications

Ethyl 3-chloro-5-nitrophenylacetate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a building block in the synthesis of biologically active compounds.

    Medicine: Explored for its potential use in the development of pharmaceuticals, particularly as a precursor to compounds with antimicrobial or anticancer properties.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of ethyl 3-chloro-5-nitrophenylacetate depends on its specific application

Comparison with Similar Compounds

Key Observations:

Substituent Effects: this compound’s meta-chloro and para-nitro groups enhance electrophilicity, favoring reactions like SNAr (nucleophilic aromatic substitution). In contrast, Ethyl 2-(4-chloro-5-ethoxy-2-nitrophenoxy)acetate () has ortho-nitro and para-chloro groups, which sterically hinder certain reactions but stabilize intermediates for carbamate synthesis . Natural ethyl acetate extracts () lack nitro groups but contain bioactive moieties (e.g., phenolics, curcuminoids), emphasizing divergent applications (e.g., antimicrobial vs. synthetic intermediates).

Synthetic Utility :

  • This compound’s ester group allows hydrolysis to carboxylic acids or transesterification, unlike the carbamate-linked derivatives in (e.g., compound 5 ), which exhibit enhanced hydrolytic stability for drug delivery .

Bioactivity :

  • While synthetic nitroaromatics like this compound are rarely bioactive themselves, their derivatives (e.g., amides, carbamates) show promise. For instance, compound 5 in is designed for acetylcholinesterase inhibition , whereas natural ethyl acetate extracts in demonstrate direct antifungal activity against pathogens like Fusarium spp. .

Biological Activity

Ethyl 3-chloro-5-nitrophenylacetate (C₉H₈ClN₁O₄) is an organic compound that has drawn attention due to its potential biological activities. This article synthesizes findings from various studies to provide a comprehensive overview of its biochemical properties, mechanisms of action, and implications for medicinal and agricultural applications.

Chemical Structure and Properties

This compound features a nitro group and a chloro substituent on a phenyl ring, linked to an ethyl acetate moiety. Its molecular weight is approximately 215.62 g/mol. The unique arrangement of functional groups contributes to its reactivity and biological activity, particularly in interactions with biological macromolecules such as proteins and nucleic acids.

Enzyme Interactions

Research indicates that this compound interacts with various enzymes, particularly those involved in drug metabolism. Preliminary studies suggest that it may bind to active sites of enzymes, leading to either inhibition or activation depending on the context of the interaction. For instance, compounds with similar structures have been shown to influence cytochrome P450 enzymes, which play a crucial role in the metabolism of drugs and endogenous compounds.

Cellular Effects

The compound has been observed to affect several cellular processes:

  • Gene Expression : It modulates the expression of genes involved in oxidative stress responses and apoptosis, potentially altering cell proliferation and survival.
  • Cell Signaling : this compound influences signaling pathways that regulate critical cellular functions.

These effects are mediated through the compound's binding to specific biomolecules, which alters their conformation and activity.

Biological Activity Data

To better understand the biological activity of this compound, the following table summarizes key findings from various studies:

StudyBiological ActivityObservations
Enzyme InteractionInhibits cytochrome P450 activity at high concentrations.
Gene ModulationAlters expression levels of oxidative stress-related genes.
CytotoxicityExhibits cytotoxic effects in certain cancer cell lines at elevated doses.

Case Study 1: Cytotoxic Effects

In a study assessing the cytotoxic potential of this compound on cancer cell lines, researchers found that the compound exhibited significant antiproliferative effects. The IC₅₀ values indicated that higher concentrations led to increased cell death, suggesting potential applications in cancer therapy .

Case Study 2: Enzyme Inhibition

Another study focused on the interaction of this compound with esterase enzymes. The findings revealed that the compound could inhibit esterase activity, which is crucial for drug metabolism and detoxification processes in vivo. This inhibition was dose-dependent, highlighting the need for careful consideration of dosage in therapeutic applications .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.